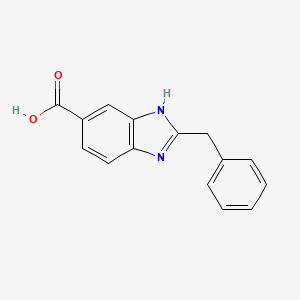

2-Benzyl-1H-benzimidazole-6-carboxylic acid

Descripción general

Descripción

2-Benzyl-1H-benzimidazole-6-carboxylic acid is a heterocyclic aromatic compound that features a benzimidazole core with a benzyl group at the 2-position and a carboxylic acid group at the 6-position. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their structural similarity to purines, which are essential components of nucleic acids .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-1H-benzimidazole-6-carboxylic acid typically involves the condensation of o-phenylenediamine with benzaldehyde, followed by cyclization and subsequent carboxylation. One common method includes the use of a one-pot reaction where o-phenylenediamine reacts with benzaldehyde in the presence of an acid catalyst to form the benzimidazole core. The carboxylation step can be achieved using carbon dioxide under high pressure and temperature .

Industrial Production Methods: Industrial production of benzimidazole derivatives often employs continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts such as palladium or copper can facilitate the carboxylation process, making it more suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: 2-Benzyl-1H-benzimidazole-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding benzimidazole N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nitrating agents.

Major Products Formed:

Oxidation: Benzimidazole N-oxides.

Reduction: Reduced benzimidazole derivatives.

Substitution: Halogenated or nitrated benzimidazole derivatives.

Aplicaciones Científicas De Investigación

Chemistry

The compound serves as a building block for synthesizing more complex benzimidazole derivatives. These derivatives have been extensively studied for their potential as enzyme inhibitors and their interactions with biological macromolecules .

Table 1: Common Synthetic Reactions Involving 2-Benzyl-1H-benzimidazole-6-carboxylic Acid

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Hydrogen peroxide, potassium permanganate | Benzimidazole N-oxides |

| Reduction | Sodium borohydride, lithium aluminum hydride | Reduced benzimidazole derivatives |

| Substitution | Halogenating agents, nitrating agents | Halogenated or nitrated derivatives |

Biology

In biological research, this compound has shown significant interactions with various enzymes and proteins, influencing their activity. It has been observed to inhibit several enzymes involved in metabolic pathways, which is crucial for its therapeutic applications in disease treatment .

Table 2: Biological Activities of this compound

| Activity Type | Effect | Target Organisms/Processes |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | Various cancer cell lines |

| Antimicrobial | Inhibits growth of bacteria and fungi | Escherichia coli, Staphylococcus aureus |

| Antifungal | Effective against Candida albicans | Fungal infections |

Pharmacological Applications

The compound exhibits a wide range of pharmacological activities, making it a candidate for various therapeutic applications:

- Anticancer : Studies indicate that it can induce cell cycle arrest and apoptosis in cancer cells by modulating the expression of key regulatory genes .

- Antimicrobial : It has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties .

- Enzyme Inhibition : The compound acts as an inhibitor for several important enzymes, including dihydrofolate reductase, which is significant for its antimicrobial effects .

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

- Anticancer Activity : A study evaluated the antiproliferative effects of synthesized benzimidazole derivatives on the MDA-MB-231 breast cancer cell line. The results indicated that certain derivatives exhibited IC50 values as low as 16.38 μM, demonstrating potent anticancer activity .

- Antimicrobial Efficacy : Another study investigated the antimicrobial properties against multiple strains of bacteria and fungi. Compounds derived from this compound showed significant inhibitory effects with minimal inhibitory concentration values ranging from 4 to 64 μg/mL against various pathogens .

- Mechanistic Insights : Research into the molecular mechanisms revealed that binding interactions with target biomolecules led to either inhibition or activation of enzyme activity, contributing to its therapeutic potential .

Mecanismo De Acción

The mechanism of action of 2-Benzyl-1H-benzimidazole-6-carboxylic acid involves its interaction with various molecular targets. The benzimidazole core can mimic purine bases, allowing it to bind to nucleic acids and proteins. This binding can inhibit the activity of enzymes such as DNA topoisomerases, which are crucial for DNA replication and cell division. Additionally, the compound can interfere with the function of microtubules, leading to cell cycle arrest and apoptosis in cancer cells .

Comparación Con Compuestos Similares

2-Phenylbenzimidazole: Similar structure but with a phenyl group instead of a benzyl group.

2-Methylbenzimidazole: Contains a methyl group at the 2-position.

2-Aminobenzimidazole: Features an amino group at the 2-position.

Uniqueness: 2-Benzyl-1H-benzimidazole-6-carboxylic acid is unique due to the presence of both a benzyl group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. The benzyl group enhances lipophilicity, improving cell membrane permeability, while the carboxylic acid group allows for further derivatization and conjugation with other molecules .

Actividad Biológica

2-Benzyl-1H-benzimidazole-6-carboxylic acid is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound exhibits significant interactions with various enzymes and proteins, influencing their activity. It has been shown to inhibit several enzymes involved in metabolic pathways, which is crucial for its potential therapeutic applications in disease treatment.

Table 1: Biochemical Interactions of this compound

| Biomolecule | Interaction Type | Effect |

|---|---|---|

| Enzymes | Inhibition | Alters metabolic pathways |

| Proteins | Binding | Modulates activity and function |

| DNA/RNA | Interaction | Affects stability and function |

Cellular Effects

The compound influences critical cellular processes such as cell signaling pathways, gene expression, and metabolism. Notably, it has been observed to induce apoptosis in cancer cells by modulating the expression of regulatory genes.

Case Study: Anticancer Activity

In a study evaluating the antiproliferative effects of various benzimidazole derivatives, this compound demonstrated significant activity against the MDA-MB-231 breast cancer cell line. The compound exhibited an IC50 value of approximately 16.38 μM, indicating its potential as an anticancer agent .

Molecular Mechanism

The mechanism of action for this compound involves binding interactions with specific molecular targets. This binding can lead to either inhibition or activation of enzyme activity depending on the interaction's nature.

- Enzyme Inhibition : The compound can bind to the active site of enzymes, blocking substrate access.

- Gene Regulation : It modulates the expression of genes involved in cell cycle regulation and apoptosis.

- Membrane Permeability : The presence of a benzyl group enhances lipophilicity, improving cell membrane penetration .

Pharmacological Applications

The diverse biological activities of this compound make it a candidate for various therapeutic applications:

Table 2: Pharmacological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Induces apoptosis in cancer cells |

| Antimicrobial | Exhibits activity against bacterial strains |

| Antiviral | Potentially inhibits viral replication |

| Enzyme Inhibition | Modulates enzyme activity affecting metabolic pathways |

Comparative Analysis with Related Compounds

Several compounds structurally similar to this compound have been studied for their biological activities.

Table 3: Comparison with Related Compounds

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| 2-Phenylbenzimidazole | Phenyl group instead of benzyl | Antimicrobial properties |

| 2-Methylbenzimidazole | Methyl group at position 2 | Varying lipophilicity affecting bioavailability |

| 2-Aminobenzimidazole | Amino group at position 2 | Enhanced anticancer activity |

Propiedades

IUPAC Name |

2-benzyl-3H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c18-15(19)11-6-7-12-13(9-11)17-14(16-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYLIYKCQPPISO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=C(N2)C=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353757 | |

| Record name | 2-Benzyl-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208118-13-2 | |

| Record name | 2-Benzyl-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.